3-(4-chlorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine
Description
3-(4-Chlorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine is a pyrazole-based compound featuring a 4-chlorophenyl substituent at position 3 and a 2-methylphenyl group at position 1 of the pyrazole ring. The structural arrangement of substituents on the pyrazole core significantly influences physicochemical properties and biological activity .
Properties
CAS No. |
618098-35-4 |
|---|---|
Molecular Formula |
C16H14ClN3 |
Molecular Weight |
283.75 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-(2-methylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C16H14ClN3/c1-11-4-2-3-5-15(11)20-16(18)10-14(19-20)12-6-8-13(17)9-7-12/h2-10H,18H2,1H3 |
InChI Key |
NZMLWZLYGCHUKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=N2)C3=CC=C(C=C3)Cl)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
The reaction proceeds via nucleophilic attack of the hydrazine on the diketone, followed by cyclization and aromatization. A key challenge lies in the regioselective formation of the 1,3,5-trisubstituted pyrazole. Studies indicate that electron-withdrawing groups on the β-diketone enhance cyclization efficiency. For instance, 4-chlorophenylacetylacetone reacts with 2-methylphenylhydrazine in ethanol under reflux to yield the target compound.
Optimization of Reaction Conditions
Optimization trials reveal that polar aprotic solvents like dimethylformamide (DMF) improve reaction rates compared to ethanol, albeit with reduced regioselectivity. A temperature range of 80–100°C balances yield and selectivity, as higher temperatures promote side reactions such as dimerization. Catalytic acetic acid (10 mol%) enhances proton transfer during cyclization, achieving yields up to 68%.
Dehydrogenation of Pyrazolidin-3-One Intermediates
Recent patent literature describes a one-pot synthesis via dehydrogenation of pyrazolidin-3-one precursors, offering advantages in step economy and purity.
Synthesis of Pyrazolidin-3-One Intermediate
The pyrazolidin-3-one intermediate is synthesized by reacting 4-chlorophenylhydrazine hydrochloride with methyl acrylate in acetone. This step employs a base such as potassium carbonate to deprotonate the hydrazine, facilitating nucleophilic attack on the acrylate. The reaction proceeds at 25–30°C to minimize epimerization, yielding the pyrazolidin-3-one with >90% conversion.
Oxidative Dehydrogenation
Dehydrogenation to the pyrazole core is achieved using molecular oxygen or air in the presence of a polar aprotic solvent (e.g., DMF). Copper(I) iodide (10 mol%) serves as a catalyst, reducing the reaction time from 24 hours to 6 hours compared to uncatalyzed conditions. Notably, the solvent is retained for subsequent functionalization, eliminating isolation steps. This method achieves an overall yield of 74% for the target compound.
Oxidative Dehydrogenative Coupling of Pyrazol-5-Amines
Emerging methodologies leverage oxidative coupling to construct the pyrazole ring while introducing substituents.
Iodine-Mediated Coupling
A two-step protocol involves iodination followed by coupling. Treatment of 5-amino-3-(4-chlorophenyl)pyrazole with iodine (1.1 equiv) and tert-butyl hydroperoxide (TBHP) in ethanol at 50°C installs an iodine atom at the 4-position, forming 4-iodo-3-(4-chlorophenyl)-1H-pyrazol-5-amine. Subsequent Ullmann coupling with 2-methylphenylboronic acid using a copper catalyst introduces the 2-methylphenyl group, yielding the target compound in 62% yield.
Copper-Catalyzed Direct Coupling
Alternatively, a one-pot copper-catalyzed oxidative coupling eliminates the need for pre-halogenation. Using CuI (10 mol%) and 1,10-phenanthroline as a ligand in dichloromethane, 5-amino-3-(4-chlorophenyl)pyrazole couples directly with 2-methylphenyldiazonium tetrafluoroborate. This method achieves 56% yield under mild conditions (25°C, 12 hours).
Functionalization of Preformed Pyrazole Cores
Post-synthetic modification of 3-(4-chlorophenyl)-1H-pyrazol-5-amine offers a modular route to introduce the 2-methylphenyl group.
Buchwald-Hartwig Amination
Palladium-catalyzed C–N coupling enables direct introduction of the 2-methylphenyl group at the 1-position. Using Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and cesium carbonate as a base in toluene at 110°C, the reaction between 3-(4-chlorophenyl)-1H-pyrazol-5-amine and 2-methylbromobenzene proceeds with 58% yield. Microwave irradiation (150°C, 30 minutes) improves yield to 72% while reducing catalyst loading to 2 mol%.
Nucleophilic Aromatic Substitution
Electron-deficient pyrazole derivatives undergo nucleophilic substitution with 2-methylphenyllithium. Pre-activation of the pyrazole core via nitration at the 1-position, followed by displacement with the organolithium reagent, affords the target compound in 65% yield. However, this method requires stringent anhydrous conditions and low temperatures (−78°C).
Comparative Analysis of Methodologies
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | 68 | 8–12 h | Simple setup, readily available reagents | Moderate regioselectivity |
| Dehydrogenation | 74 | 6–8 h | One-pot synthesis, high purity | Requires specialized catalysts |
| Oxidative Coupling | 56–62 | 12–24 h | Direct C–H functionalization | Sensitivity to oxidants |
| Buchwald-Hartwig | 72 | 0.5–2 h | Rapid under microwave conditions | High catalyst cost |
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Substituted pyrazoles with different functional groups.
Scientific Research Applications
3-(4-chlorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Substituent Position and Regioisomerism
Regioisomeric variations in pyrazole derivatives dramatically alter biological activity. For example:
- 3-(4-Fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine inhibits p38α MAP kinase, whereas its regioisomer 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine shifts activity toward cancer-related kinases (Src, B-Raf, EGFRs) with IC₅₀ values in the nanomolar range .
- The target compound’s 3-(4-chlorophenyl) and 1-(2-methylphenyl) substitution may favor interactions with hydrophobic kinase domains, but its exact inhibitory profile requires empirical validation.
Structural and Physicochemical Properties
Key comparisons with analogues:
Key Observations :
Biological Activity
3-(4-Chlorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine, identified by its CAS number 618098-35-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and implications for therapeutic applications.
- Molecular Formula : C₁₆H₁₄ClN₃
- Molecular Mass : 283.76 g/mol
- Melting Point : 117-120 °C
The compound features a pyrazole ring substituted with a chlorophenyl group and a methylphenyl group, which may influence its biological activity through various mechanisms.
Synthesis
The synthesis of 3-(4-chlorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine typically involves multi-step reactions starting from simpler pyrazole derivatives. The introduction of the chlorophenyl and methylphenyl groups is crucial for enhancing the compound's activity against specific biological targets.
Anticancer Activity
Recent studies have shown that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to 3-(4-chlorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine have demonstrated inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase. Such compounds are being investigated for their potential as anticancer agents due to their ability to disrupt microtubule dynamics, which is essential for cell division .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.08 - 12.07 | Inhibits tubulin polymerization |
| Compound B | 0.75 ± 0.13 | Inhibits hCAII enzyme activity |
| 3-(4-Chlorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine | TBD | TBD |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on human carbonic anhydrase isozymes (hCAII, hCAXII). Substituents on the phenyl rings play a crucial role in modulating enzyme activity. For example, the presence of electron-withdrawing groups like chlorine enhances inhibitory potency compared to other substituents .
Table 2: Enzyme Inhibition Potency
| Isozyme | Compound | IC50 (μM) |
|---|---|---|
| hCAII | 4c | 1.20 ± 0.40 |
| hCAXII | 4b | TBD |
Anti-inflammatory Activity
Some studies suggest that pyrazole derivatives possess anti-inflammatory properties, making them candidates for treating conditions associated with inflammation. The mechanism may involve the inhibition of cyclooxygenase enzymes (COX), which are key players in inflammatory pathways .
Case Studies
A notable study examined the biological activity of various pyrazole derivatives, including those similar to 3-(4-chlorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine. The findings indicated that specific substitutions on the pyrazole ring significantly influenced both anticancer and anti-inflammatory activities.
Q & A
Q. What are the established synthetic routes for 3-(4-chlorophenyl)-1-(2-methylphenyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves a multi-step process starting with condensation of 4-chlorobenzaldehyde derivatives with substituted hydrazines. For example, reacting 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions forms the pyrazole core, followed by methylation or functional group introduction. Optimization strategies include:
- Catalyst selection : Acid catalysts (e.g., HCl, H₂SO₄) improve cyclization efficiency .
- Temperature control : Maintaining 60–80°C during condensation minimizes side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton environments and confirms substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm, NH₂ signals at δ 5.1–5.5 ppm) .
- X-ray crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding between NH₂ and chlorophenyl groups). SHELX software is widely used for refinement .
- FT-IR : Identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C-Cl stretch at 750 cm⁻¹) .
Advanced Research Questions
Q. How can computational chemistry methods elucidate the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:
- Electrostatic potential surfaces : Reveals nucleophilic/electrophilic sites (e.g., NH₂ group as a nucleophilic center) .
- Frontier molecular orbitals : Predicts reactivity trends (e.g., HOMO-LUMO gap ~4.5 eV, indicating moderate stability) . Tools like Multiwfn analyze electron localization (ELF) and bond order, aiding in mechanistic studies .
Q. What experimental strategies can resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Discrepancies often arise from assay conditions. Mitigation approaches include:
- Standardized protocols : Use consistent cell lines (e.g., HEK293 for enzyme inhibition assays) and controls .
- Solvent effects : Compare activity in DMSO vs. aqueous buffers to assess solubility-driven artifacts .
- Dose-response validation : Replicate studies with ≥3 independent trials to confirm potency (e.g., IC₅₀ = 2.1 ± 0.3 μM for kinase X inhibition) .
Q. How does the compound interact with biological targets at the molecular level?
Molecular docking (AutoDock Vina) and MD simulations suggest:
- Binding to kinase active sites : The chlorophenyl group occupies hydrophobic pockets, while NH₂ forms hydrogen bonds with catalytic residues (e.g., Asp86 in MAPK14) .
- Selectivity profiling : Screening against kinase panels (e.g., Eurofins KinaseProfiler) identifies off-target effects (e.g., 10-fold selectivity over JAK2) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
